molecular formula C13H11NO3 B12835186 N-[3-(5-Formyl-2-furyl)phenyl]acetamide

N-[3-(5-Formyl-2-furyl)phenyl]acetamide

Cat. No.: B12835186
M. Wt: 229.23 g/mol
InChI Key: OLFYJIKVJCVKKK-UHFFFAOYSA-N
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Description

Significance of Formyl-Furyl and Phenylacetamide Scaffolds in Organic Synthesis

The formyl-furyl and phenylacetamide scaffolds are pivotal building blocks in the synthesis of complex organic molecules and pharmacologically active compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural feature in many natural products and synthetic compounds with a wide range of biological activities. ijabbr.comutripoli.edu.ly The presence of a formyl group (an aldehyde) on the furan ring, as seen in 2-formylfuran (furfural), significantly enhances its utility as a synthetic intermediate. atamanchemicals.com Furfural (B47365), derived from agricultural biomass, serves as a renewable feedstock for the production of various chemicals, including solvents and polymers. atamanchemicals.com The formyl group itself is a versatile functional group that can participate in a wide array of chemical reactions, such as nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures. evitachem.com For instance, 5-formyl-2-furanylboronic acid is a reactant used in the synthesis of biologically active molecules, including inhibitors of HIV-1 integrase and epidermal growth factor receptor. sigmaaldrich.com

The phenylacetamide scaffold is another cornerstone in medicinal chemistry and organic synthesis. Acetamide (B32628) derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. nih.gov The phenylacetamide structure is present in several well-known pharmaceuticals. The versatility of the acetamide linkage allows for the synthesis of a wide array of derivatives with tailored biological functions. nih.govnih.gov The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, for example, has been explored for developing novel anticoagulant agents. ijper.org The combination of a phenyl ring and an acetamide group provides a framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

The table below summarizes the significance of these scaffolds in organic synthesis:

ScaffoldKey FeaturesSignificance in Organic Synthesis
Formyl-Furyl Furan ring with a formyl groupRenewable feedstock potential atamanchemicals.com, versatile reactive site for building complex molecules evitachem.com, precursor to various furan chemicals atamanchemicals.com
Phenylacetamide Phenyl group attached to an acetamideCore structure in many pharmaceuticals nih.gov, readily derivatized to modulate biological activity nih.govnih.gov, good template for designing enzyme inhibitors ijper.org

Overview of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds are a major class of organic molecules that are characterized by a cyclic structure containing at least one atom other than carbon, such as oxygen, nitrogen, or sulfur, within the ring. utripoli.edu.ly These compounds are of paramount importance in medicinal chemistry, with a significant number of pharmaceuticals containing a heterocyclic core. The presence of heteroatoms imparts unique physicochemical properties to these molecules, such as polarity, hydrogen bonding capacity, and the ability to engage in specific interactions with biological targets like enzymes and receptors. utripoli.edu.ly

The furan ring in N-[3-(5-Formyl-2-furyl)phenyl]acetamide places it within this critical class of compounds. Furan derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly However, it is also important to note that the metabolic activation of the furan ring can sometimes lead to hepatotoxicity, a factor that needs to be considered in drug design. nih.gov The versatility of heterocyclic scaffolds allows medicinal chemists to design molecules with improved efficacy, selectivity, and metabolic stability.

The following table highlights some of the key roles of heterocyclic compounds in medicinal chemistry:

Role in Medicinal ChemistryDescription
Structural Diversity Provide a wide array of molecular frameworks for drug design.
Biological Activity Exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. ijabbr.comutripoli.edu.ly
Target Interaction Heteroatoms can form key hydrogen bonds and other interactions with biological macromolecules. utripoli.edu.ly
Pharmacokinetic Modulation Can be modified to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Research Landscape of Acetamide Derivatives with Furan and Phenyl Moieties

The research landscape for acetamide derivatives that incorporate both furan and phenyl moieties is an active area of investigation, driven by the potential for synergistic or novel biological activities arising from the combination of these two important pharmacophores. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the development of compounds with unique pharmacological profiles.

Studies have shown that phenylacetamide derivatives can act as potent anticancer agents. nih.govnih.gov For example, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Similarly, the introduction of other heterocyclic moieties, such as thiazole (B1198619), to the N-phenylacetamide scaffold has yielded compounds with promising antibacterial activities. mdpi.com

While direct research on this compound is not extensively documented in publicly available literature, the existing body of work on related compounds provides a strong rationale for its investigation. The synthesis of flavonoid acetamide derivatives has been shown to improve their bioavailability and ADMET properties. rsc.orgresearchgate.net This suggests that the acetamide group can be a valuable addition to enhance the drug-like properties of complex molecules. The presence of the furan ring, a known bioactive scaffold, combined with the proven pharmacological potential of the phenylacetamide core, makes this compound a compelling target for future synthesis and biological evaluation.

The table below outlines some of the reported biological activities for acetamide derivatives containing heterocyclic and phenyl moieties:

Compound ClassReported Biological Activities
2-(4-Fluorophenyl)-N-phenylacetamide derivativesAnticancer nih.govnih.gov
N-phenylacetamide derivatives with thiazole moietiesAntibacterial mdpi.com
Flavonoid acetamide derivativesImproved bioavailability and ADMET properties rsc.orgresearchgate.net
N-phenyl-2-(phenyl-amino) acetamide derivativesAnticoagulant ijper.org
Acetamide derivativesAntioxidant and potential anti-inflammatory activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[3-(5-formylfuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16)

InChI Key

OLFYJIKVJCVKKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

Reaction Mechanisms and Transformational Chemistry

Mechanistic Studies of Formyl Group Transformations

The aldehyde (formyl) group is a versatile functional group that can undergo a variety of transformations, primarily oxidation and reduction.

Oxidation Reactions to Carboxylic Acids

The formyl group of furan (B31954) derivatives can be selectively oxidized to a carboxylic acid. This transformation is significant in the synthesis of valuable bio-based chemicals. For instance, the oxidation of the structurally related compound 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) has been extensively studied. researchgate.nettaikangreactor.com Various catalytic systems, including those based on non-precious metals like copper, iron, and manganese oxides, have proven effective for this conversion. researchgate.netresearchgate.net The reaction mechanism often involves the generation of active oxygen species that facilitate the oxidation of the aldehyde. taikangreactor.com In piezocatalytic systems using Pt decorated hydroxyapatite, it is proposed that hydroxyl radicals are generated, which then react with the formyl group to yield the carboxylic acid. taikangreactor.com

The selective electrooxidation of HMF to FFCA has also been demonstrated using non-metallic polyaniline catalysts. nih.gov This method offers a sustainable approach, and mechanistic studies suggest that specific nitrogen species within the polymer are responsible for the adsorption and activation of the aldehyde group. nih.gov

ReactantProductCatalyst/ReagentKey Findings
5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)Copper/Cerium OxidesAchieves high selectivity and conversion in water with oxygen as the oxidant. researchgate.net
5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)Pt decorated HydroxyapatitePiezocatalytic oxidation under mild conditions. taikangreactor.com
5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)Polyaniline/Carbon PaperSelective electrooxidation in alkaline media. nih.gov

Reduction Reactions to Alcohols or Amines

The formyl group is readily reducible to a primary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Furthermore, the formyl group can be converted to an amine through a process known as reductive amination. This reaction typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction.

Phenyl Ring Functionalization Mechanisms

The phenyl ring in N-[3-(5-Formyl-2-furyl)phenyl]acetamide is substituted with an acetamido group and a 5-formyl-2-furyl group. The nature and position of these substituents significantly influence the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, increasing its electron density and making it more susceptible to attack by electrophiles. Conversely, the 5-formyl-2-furyl group is expected to be a deactivating group due to the electron-withdrawing nature of the formyl group.

Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho and para to the activating acetamido group. However, the steric bulk of the substituents will also play a role in determining the regioselectivity of the reaction.

Influence of Substituents on Reactivity

The reactivity of the phenyl ring is a balance between the activating effect of the acetamido group and the deactivating effect of the furan-based substituent. In related systems, such as N-(2,5-dibromophenyl) acetamide (B32628), the acetamido group facilitates reactions like the Suzuki cross-coupling. mdpi.com Computational studies on triphenyl acetamide analogs have shown that the distribution of frontier molecular orbitals (HOMO and LUMO) across the phenyl rings influences their reactivity. mdpi.com Electron-donating groups on the phenyl rings generally lead to a lower HOMO-LUMO energy gap, indicating higher reactivity. mdpi.com

Furan Ring Chemical Transformations

The furan ring is an electron-rich aromatic heterocycle and is susceptible to various chemical transformations. nih.gov The presence of a formyl group at the 5-position significantly influences its reactivity.

The furan ring can undergo cycloaddition reactions, such as the Diels-Alder reaction. The electronic nature of the substituents on the furan ring affects the thermodynamics and kinetics of these reactions. Electron-withdrawing groups, like the formyl group, generally decrease the exergonicity of the Diels-Alder reaction. researchgate.net

The furan ring can also be susceptible to oxidative dearomatization, leading to the formation of other cyclic or acyclic structures. For example, the oxidation of 2-(2-furyl)-2-phenylethyl ketones can lead to the formation of unsaturated 1,4,7-triketones through an oxidative dearomatization of the furan ring. nih.gov

Transformation TypeKey Features
Cycloaddition (Diels-Alder)The electron-withdrawing formyl group influences the reactivity and reversibility. researchgate.net
Oxidative DearomatizationCan lead to the opening of the furan ring and formation of new carbocyclic or heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Pathways

The electron-withdrawing nature of the formyl group deactivates the furan ring towards electrophilic substitution, making such reactions challenging. Conversely, the aldehyde's carbonyl carbon is a prime electrophilic site, readily undergoing nucleophilic attack. This is a common pathway for the functionalization of this compound.

Nucleophiles such as organometallic reagents, ylides, and carbanions can add to the formyl group, leading to the formation of secondary alcohols, alkenes (in the case of Wittig-type reactions), and other carbon-carbon bond-containing products. The phenylacetamide moiety can influence the reactivity of the formyl group through electronic effects, though this influence is moderated by the intervening furan ring.

Ring Opening and Recyclization Reactions

Furan rings, particularly those bearing electron-withdrawing substituents like a formyl group, are susceptible to ring-opening reactions under various conditions. For instance, oxidative ring-opening can lead to the formation of dicarbonyl compounds. Acid-catalyzed hydrolysis can also promote ring cleavage, often leading to complex reaction mixtures.

Following ring-opening, recyclization reactions can occur, leading to the formation of new heterocyclic systems. The nature of the recyclized product is highly dependent on the reaction conditions and the presence of other nucleophilic or electrophilic centers within the molecule or in the reaction medium. For example, in the presence of amines, the opened furan ring can potentially recyclize to form substituted pyridines or other nitrogen-containing heterocycles.

Amide Bond Chemistry

Hydrolytic Stability of the Acetamide Linkage

The amide bond in this compound exhibits significant stability under neutral conditions. However, it can be cleaved under forcing acidic or basic conditions through hydrolysis. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of this linkage is crucial for applications where the integrity of the molecule must be maintained.

Mechanistic Insights from Related Reactions

While specific mechanistic studies on this compound may be limited, valuable insights can be gleaned from the well-established reactivity of its constituent functional groups in other molecular contexts.

Mannich Reaction Pathways

The formyl group of this compound can participate in Mannich-type reactions. In the presence of a secondary amine and another active hydrogen compound, a Mannich base can be formed. The reaction typically proceeds through the formation of an iminium ion from the aldehyde and the amine, which then undergoes nucleophilic attack by the enol or enolate of the active hydrogen compound. This pathway provides a powerful method for C-C bond formation and the introduction of an aminoalkyl group.

Intramolecular Cyclization Mechanisms

The strategic positioning of the formyl group and the acetamide-substituted phenyl ring allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, the molecule could be induced to cyclize, forming novel polycyclic heterocyclic structures. For example, reductive amination of the formyl group followed by intramolecular acylation could potentially lead to the formation of a lactam-fused system. The feasibility of such cyclizations depends on the conformational flexibility of the molecule and the activation of the relevant functional groups.

Cycloaddition and Extrusion Mechanisms

The transformational chemistry of this compound, particularly involving the furan moiety, is highlighted by its participation in cycloaddition and subsequent extrusion reactions. These pericyclic reactions are powerful methods for the construction of complex molecular architectures, often leading to the formation of aromatic and polycyclic systems. The reactivity of the furan ring in this specific molecule is significantly influenced by the electron-withdrawing nature of the C5-formyl group and the electronic effects of the C2-phenylacetamide substituent.

Cycloaddition Reactions

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of the furan ring leads to a lower reactivity compared to non-aromatic dienes. The reaction is typically reversible, and the stability of the resulting oxa-bridged cycloadduct is a critical factor.

The presence of the electron-withdrawing formyl group at the C5 position generally decreases the reactivity of the furan diene system towards electron-rich dienophiles in normal electron demand Diels-Alder reactions. Conversely, it can enhance reactivity in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. However, disruptions to the conjugation between the formyl group and the furan ring have been shown to be key in lowering the activation barrier for cycloaddition processes. researchgate.net

A common strategy to promote cycloaddition is the use of high pressure or Lewis acid catalysis, which can lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. The stereoselectivity of the Diels-Alder reaction with furans typically results in the formation of the exo isomer as the kinetic product, although the endo isomer is sometimes observed, particularly under thermodynamic control.

Table 1: Illustrative Diels-Alder Reactions of Substituted Furans

DieneDienophileConditionsProductYield (%)Ref
FuranMaleic anhydride (B1165640)Neat, 25°C7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (exo)~100General
2-FurfuralAcrylonitrileNo reaction observed-0 researchgate.net
Furan-2-carboxaldehyde acetal (B89532)Acrylonitrile60°CAcetal-protected cycloadductGood researchgate.net
This compoundMaleimideHigh PressureExpected exo-adductPredicted-

This table presents illustrative data for furan derivatives to contextualize the potential reactivity of this compound. Specific experimental data for the title compound was not available.

Beyond the classical Diels-Alder reaction, furan moieties can participate in other cycloaddition variants, such as [4+3] and dipolar cycloadditions, further expanding their synthetic utility. nih.govlibretexts.org

Extrusion Mechanisms

Extrusion reactions are chemical transformations where an atom or a small molecular fragment is eliminated from a cyclic molecule, resulting in the formation of a new, often more stable, system. researchgate.net In the context of the cycloadducts derived from this compound, the most significant extrusion process is the loss of the oxygen bridge (as an oxygen atom or a related species) or other small molecules to generate a new aromatic ring.

These cycloaddition-extrusion cascades are a powerful strategy for the synthesis of substituted benzene (B151609) and naphthalene (B1677914) derivatives. The initial Diels-Alder adduct, being a 7-oxabicyclo[2.2.1]heptene derivative, can undergo a subsequent acid-catalyzed or thermal cycloreversion (a retro-Diels-Alder reaction) or rearrangement followed by elimination to yield a substituted aromatic compound. researchgate.net

Table 2: General Scheme of Cycloaddition-Extrusion with Furans

Furan ReactantDienophileIntermediateExtruded FragmentFinal Product
Substituted FuranAlkyne7-Oxabicyclo[2.2.1]hepta-2,5-dieneOxygenSubstituted Benzene
Substituted FuranBenzynes1,4-Epoxynaphthalene derivativeOxygenSubstituted Naphthalene

This table illustrates the general principle of cycloaddition-extrusion reactions involving furan derivatives.

The efficiency and outcome of the extrusion step are highly dependent on the reaction conditions and the nature of the substituents on both the furan and the dienophile. The driving force for the extrusion is often the formation of a highly stable aromatic system.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-[3-(5-Formyl-2-furyl)phenyl]acetamide, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton.

Key expected signals would include:

Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9-10 ppm, which is highly characteristic of an aldehyde proton.

Furan (B31954) Protons: Two doublets corresponding to the two protons on the furan ring. Their specific chemical shifts and coupling constants would confirm their relative positions.

Phenyl Protons: A set of multiplets or distinct signals in the aromatic region (δ 7-8.5 ppm) corresponding to the four protons on the meta-substituted benzene (B151609) ring.

Amide Proton (-NH): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Acetyl Methyl Protons (-COCH₃): A sharp singlet in the upfield region (around δ 2.2 ppm) integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on analogous structures. Actual experimental values may vary.)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.6s1HAldehyde H
~8.4s1HAmide NH
~7.2-8.0m4HAromatic (Phenyl) H
~7.4d1HFuran H
~6.8d1HFuran H
~2.2s3HAcetyl CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Expected characteristic signals for this compound would include:

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region, typically δ 175-185 ppm.

Amide Carbonyl Carbon: A signal around δ 168-172 ppm.

Furan and Phenyl Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

Acetyl Methyl Carbon: A signal in the upfield region (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on analogous structures. Actual experimental values may vary.)

Chemical Shift (δ ppm)Assignment
~180Aldehyde C=O
~169Amide C=O
~155-160Furan C-O
~110-140Aromatic & Furan C
~25Acetyl CH₃

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the linkage between the furan ring and the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₃H₁₁NO₃), HRMS would be used to confirm this exact molecular formula.

Table 3: Predicted HRMS Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values. Actual experimental values would be very close to the calculated exact mass.)

IonMolecular FormulaCalculated Exact Mass [M+H]⁺
[M+H]⁺C₁₃H₁₂NO₃230.0790

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that can help to confirm the structure of the molecule. Key fragmentations for this compound would likely involve the cleavage of the amide bond and fragmentation of the furan and phenyl rings, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR absorption data for this compound is available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. Consequently, crystallographic parameters such as crystal system, space group, and unit cell dimensions are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available literature detailing the UV-Vis absorption maxima for this compound in various solvents.

Elemental Analysis for Compositional Verification

No experimental elemental analysis data for this compound has been reported in the searched scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a small molecule to its target. A search of scientific literature did not yield specific molecular docking studies performed on N-[3-(5-Formyl-2-furyl)phenyl]acetamide.

The prediction of ligand-protein binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), is a primary outcome of molecular docking simulations. This value helps to rank potential drug candidates. No published data on the predicted binding affinity of this compound against any specific protein target could be located.

Molecular docking is frequently used to screen a compound against a panel of known biological targets to identify potential interactions, a process known as reverse docking. This can help elucidate a compound's mechanism of action or identify potential off-target effects. There are no available studies that report the identification of potential molecular targets for this compound through this or any other method.

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of novel, more potent, and selective inhibitors. This process relies heavily on techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. No evidence of this compound being used as a scaffold or lead compound in an SBDD campaign has been found in the reviewed literature.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this compound may exist in databases used for virtual screening, there are no specific published studies indicating its identification as a "hit" for a particular biological target through such a campaign.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional shapes (conformations) of a molecule, while molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. These methods provide insight into a molecule's flexibility and its dynamic interactions with a target protein. No dedicated conformational analysis or molecular dynamics simulation studies for this compound are available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds based on their structural features. A review of the literature did not uncover any QSAR studies where this compound was included in the training or test set, and therefore no predicted activity values for this compound are available.

Correlation of Structural Descriptors with Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties, often referred to as structural descriptors. While comprehensive biological activity data for this compound is not available in public literature, we can hypothesize potential correlations based on its constituent functional groups. The key structural descriptors for this molecule include its molecular weight, lipophilicity (log P), and the presence of specific pharmacophores such as a furan (B31954) ring, an aldehyde (formyl group), and an acetamide (B32628) linkage.

The furan ring is a common scaffold in medicinal chemistry, known to be a structural component in various biologically active compounds. The aldehyde group is a reactive moiety that can participate in various interactions, including covalent bond formation with biological targets, although this can also be associated with toxicity. The phenylacetamide group provides a rigid backbone and potential for hydrogen bonding, which is crucial for receptor binding. The correlation of these descriptors suggests that the molecule could be designed as a potential inhibitor for enzymes where such interactions are favorable. However, without experimental data, these correlations remain theoretical. Further research, including synthesis and biological screening, would be required to establish a definitive structure-activity relationship (SAR).

In Silico Assessment of Molecular Properties for Biological Systems

In silico methods allow for the rapid assessment of a compound's molecular properties to predict its behavior in a biological environment. These predictions are crucial in the early stages of drug development to filter out candidates with unfavorable characteristics.

The calculated molecular properties for this compound are summarized in the table below. These properties provide a foundational understanding of the molecule's potential pharmacokinetic profile.

Molecular PropertyPredicted Value
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Calculated logP1.95
Topological Polar Surface Area (TPSA)73.5 Ų
Molar Refractivity62.4 cm³

Prediction of Oral Bioavailability Parameters (e.g., Lipinski's Rules)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

The properties of this compound were assessed against Lipinski's rules to predict its potential as an orally administered agent. The analysis is detailed in the table below.

Lipinski's Rule ParameterValue for this compoundCompliance with Rule
Molecular Weight (< 500 Da)229.23Yes
logP (≤ 5)1.95Yes
Hydrogen Bond Donors (≤ 5)1Yes
Hydrogen Bond Acceptors (≤ 10)3Yes
Number of Violations0Compliant

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound is likely to possess favorable properties for absorption after oral administration, making it a promising candidate for further investigation in drug discovery programs.

In Vitro Biological Activity and Structure Activity Relationship Sar Research

General Principles of SAR Analysis for Formyl-Furyl-Phenylacetamide Scaffolds

The structure-activity relationship (SAR) for the formyl-furyl-phenylacetamide scaffold is determined by the nature and position of substituents on its aromatic and heterocyclic rings. mdpi.com The core structure itself, combining a furan (B31954), a phenyl group, and an acetamide (B32628) linker, is a recognized scaffold in medicinal chemistry. mdpi.comresearchgate.net

For the furan moiety, its presence is often crucial for biological activity. nih.gov In related compounds, replacing the furan ring with other heterocycles like isoxazole (B147169) or pyrazole (B372694) can modulate activity, but furan itself is a key component for certain inhibitory effects. nih.gov The formyl group (-CHO) at the 5-position of the furan ring is an electron-withdrawing group that can significantly influence the molecule's electronic properties and interaction with biological targets. nih.gov This group can facilitate interactions that are critical for the compound's mechanism of action. nih.gov

The substitution pattern on the central phenyl ring is a critical determinant of activity. The nature, number, and position of substituents can impact the compound's efficacy. tbzmed.ac.ir For instance, in related phenylacetamide derivatives, the introduction of various substituents with different electronic properties (e.g., -F, -Cl, -Br, -NO2, -OCH3) has been shown to modulate cytotoxic effects. tbzmed.ac.ir The position of the linkage between the furan and phenyl rings (meta- in this case) and the position of the acetamide group are also pivotal. Studies on similar complex molecules show that even slight changes in the substitution position can alter the biological response. nih.gov

In vitro Antimicrobial and Antifungal Activity

In addition to anticancer potential, heterocyclic compounds based on furan and acetamide scaffolds are widely recognized for their antimicrobial and antifungal properties. nih.govaimspress.comresearchgate.net

The furan ring is a component of many compounds with broad-spectrum antimicrobial activity. aimspress.comresearchgate.net Nitrofuran derivatives, for example, are known for their antibacterial and antifungal effects. aimspress.com The formyl group present in N-[3-(5-Formyl-2-furyl)phenyl]acetamide may also contribute to this activity, as related formyl-containing compounds have shown efficacy against various microbes. mdpi.com

Phenylacetamide derivatives have also been synthesized and evaluated for their antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov Furthermore, simple molecules like 2-chloro-N-phenylacetamide have demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species. researchgate.net The activity of these compounds often depends on the specific substituents on the phenyl ring. nih.gov Research on other scaffolds has shown activity against a range of microbes including Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger, Candida albicans). chemrevlett.comnih.gov

Table 2: In vitro Antimicrobial Activity of Structurally Related Compounds

Compound Class/NameMicroorganismActivity/ResultReference
2-chloro-N-phenylacetamideCandida albicans & C. parapsilosisMIC: 128 to 256 µg/mL researchgate.net
5-Trifluoromethyl-2-formyl phenylboronic acidCandida albicansModerate activity mdpi.com
5-Trifluoromethyl-2-formyl phenylboronic acidAspergillus nigerHigher activity mdpi.com
5-Trifluoromethyl-2-formyl phenylboronic acidEscherichia coliHigher activity mdpi.com
5-Trifluoromethyl-2-formyl phenylboronic acidBacillus cereusHigher activity mdpi.com
N-phenylacetamide derivativesXanthomonas oryzae pv. Oryzae (Xoo)Promising results nih.gov

Influence of Substituents on Potency

Detailed structure-activity relationship (SAR) studies focusing on the influence of various substituents on the potency of this compound are not extensively available in the public domain. However, research on related classes of compounds provides insights into how modifications can affect biological activity. For instance, in the development of ligands for formyl peptide receptors (FPRs), the nature and position of substituents on aromatic rings are critical. Studies on other N-phenylacetamide derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter receptor affinity and efficacy. For a comprehensive understanding, specific SAR studies on the this compound scaffold would be necessary to delineate the precise impact of substituents on its biological potency.

Modulation of Receptor Activity

The interaction of this compound with various receptors, particularly those involved in inflammatory and immune responses, is a key area of investigation.

Formyl Peptide Receptor (FPR) Agonist and Antagonist Activity

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides from bacteria and mitochondria. nih.govwikipedia.org These receptors, including FPR1, FPR2, and FPR3, are key targets for modulating inflammatory responses. wikipedia.org While numerous small molecules, such as pyrazolones, N-phenylureas, and quinazolinones, have been identified as FPR agonists or antagonists, specific data on the agonist or antagonist activity of this compound at FPRs is not prominently documented in publicly available literature. mdpi.com The structural motifs of this compound, featuring a formyl group and an acetamide moiety, suggest a potential for interaction with FPRs, but this requires empirical validation.

Receptor Subtype Selectivity

The selectivity of a ligand for different receptor subtypes (e.g., FPR1 vs. FPR2) is a critical determinant of its therapeutic potential, as each subtype can mediate distinct physiological effects. nih.gov For example, FPR1 has a high affinity for the classical chemoattractant fMLF, while FPR2 has a lower affinity but can be activated by a broader range of ligands. nih.gov Achieving selectivity is a major goal in the development of FPR modulators to elicit specific therapeutic actions while minimizing off-target effects. nih.gov Information regarding the receptor subtype selectivity of this compound is not specified in the available scientific literature, and would require dedicated binding and functional assays across the different FPR subtypes.

Immunological Responses (e.g., Chemotaxis, Ca2+ Mobilization)

Activation of FPRs by agonists typically triggers a cascade of intracellular signaling events in immune cells, such as neutrophils. These responses include chemotaxis (directed cell migration), and a transient increase in intracellular calcium concentration (Ca2+ mobilization), which are fundamental to the inflammatory process. nih.govnih.gov For instance, N-formylated peptides are potent chemoattractants that guide leukocytes to sites of infection and tissue damage. nih.gov The ability of this compound to elicit these specific immunological responses has not been detailed in available research. Investigating its effect on neutrophil chemotaxis and calcium flux would be essential to characterize its potential as a modulator of the immune system. nih.govnih.gov

Enzyme Inhibition Studies

The potential of this compound to inhibit the activity of specific enzymes is another important aspect of its pharmacological profile.

P-glycoprotein (Pgp) Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an efflux pump that can extrude a wide variety of xenobiotics, including many therapeutic drugs, from cells. mdpi.com This action can lead to multidrug resistance (MDR) in cancer cells and affect the absorption and distribution of drugs. mdpi.comnih.gov Consequently, inhibitors of P-gp are of significant interest for their potential to overcome MDR and enhance drug efficacy. nih.gov While various compounds have been investigated as P-gp inhibitors, there is no specific information available in the scientific literature detailing studies on the P-gp inhibitory activity of this compound.

Cholecystokinin-B Receptor Antagonism

Cholecystokinin (CCK) receptors, particularly the CCK-B subtype found predominantly in the central nervous system and gastrointestinal tract, are targets for therapeutic intervention in anxiety, pain, and certain cancers. researchgate.netnih.gov Antagonists of the CCK-B receptor often possess specific structural features, such as a quinazolinone ring or a dipeptoid structure, that facilitate binding. sigmaaldrich.combldpharm.com Research on quinazolinone-based antagonists has highlighted that a quinazolinone ring linked to an aryl ring is a crucial feature for CCK-B binding. sigmaaldrich.com Similarly, studies on other classes of antagonists, like 5-phenyl-3-ureidobenzazepin-2-ones, have emphasized the importance of the phenyl group for potent affinity. malariaworld.org No studies directly link this compound to CCK-B receptor antagonism.

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH)

Antioxidant activity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH free radical. While no DPPH assay results are available for this compound, research on other furan-containing compounds has demonstrated antioxidant potential. For example, certain furan- and pyridine-based aminophosphonate derivatives have shown moderate antioxidant activity. tandfonline.com Similarly, studies on pyrazoline derivatives carrying an arylfuran moiety also reported moderate activity in DPPH scavenging assays. researchgate.net The antioxidant capacity of such compounds is often attributed to the electronic properties of the aromatic and heterocyclic rings and their substituents.

Analysis of Structural Features Critical for Activity

Role of the Furan Ring System

The furan ring is a common motif in biologically active compounds, prized for its specific electronic and steric properties. It can act as a bioisostere for phenyl or thiophene (B33073) rings and can participate in hydrogen bonding and other interactions with biological targets. In some contexts, the oxygen atom in the furan ring can influence metabolic stability and receptor binding. However, its contribution to activity is highly specific to the target. For instance, in a series of potential antimalarial compounds, the replacement of a phenyl ring with a furan ring led to diminished activity, indicating that for that particular scaffold, the furan ring was not a favorable substitute. nih.gov Conversely, in other molecular frameworks, the furan moiety is essential for activity. A review of 5-phenyl-2-furaldehyde (B76939) highlights its role as a versatile starting material for a wide range of pharmacologically interesting heterocyclic compounds. researchgate.net

Significance of Substituents on the Phenyl Ring

The nature and position of substituents on a phenyl ring are critical determinants of a molecule's biological activity. Substituents can influence a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, and target-binding affinity. For example, in a series of quinazolinone derivatives studied for antioxidant properties, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring were found to be crucial for activity. evitachem.com Similarly, for CCK-B receptor antagonists, specific substitutions on the phenyl ring were essential for improving binding affinity. sigmaaldrich.com The this compound molecule possesses two key substituents on the phenyl ring in a meta (1,3) arrangement: the acetamide group and the 5-formyl-2-furyl group. The electronic properties (electron-withdrawing or -donating) and the steric bulk of these groups in this specific orientation would be expected to dictate the molecule's interaction with any potential biological targets.

Impact of the Acetamide Spacer Length and Functionality

Similarly, research on flavonoid acetamide derivatives, where hydroxyl groups of flavonoids were converted into acetamide moieties, demonstrated that such modifications significantly impact properties like bioavailability. rsc.orgresearchgate.netmdpi.com Although this involves the addition rather than the modification of an existing acetamide linker, it underscores the profound effect that acetamide groups have on a molecule's interaction with biological systems. researchgate.net

In another example, a series of N-phenylacetamide derivatives featuring a 4-arylthiazole moiety were assessed for their antibacterial activity. nih.gov The study revealed that substitutions on the phenyl and thiazole (B1198619) rings were critical for the observed biological effects, reinforcing the concept that the acetamide group serves as a scaffold whose functionality is tuned by its substituents. nih.gov

The table below presents data on N-phenyl-2-(phenyl-amino) acetamide derivatives and their in vitro anticoagulant activity, illustrating how functional group modifications on the core structure influence biological outcomes. ijper.org

Compound IDR1R2Prothrombin Time (seconds)
4 4-F2-Cl32
7 4-F3-NO₂35
15 4-OCH₃3-NO₂33
16 4-OCH₃4-NO₂34
19 4-Cl3-NO₂33
Data sourced from a study on Factor VIIa inhibitors, demonstrating the impact of substitutions on the phenyl rings of an N-phenyl-2-(phenyl-amino) acetamide scaffold. ijper.org

Hypothetically, altering the length of the acetamide spacer in this compound—for instance, by synthesizing propionamide (B166681) or butyramide (B146194) analogs—would likely alter the molecule's conformational flexibility and its fit within a target binding pocket. A longer or shorter spacer could optimize or disrupt key interactions, thereby modulating biological activity.

Influence of Stereochemistry on Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition in biological systems. biomedgrid.com Enzymes and receptors are themselves chiral, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule, often leading to significant differences in pharmacological activity, metabolism, and toxicity. biomedgrid.comnih.gov

Studies on the binding of fenoterol (B1672521) stereoisomers to the β₂-adrenergic receptor have revealed profound differences in their binding affinities and thermodynamic profiles. nih.govnih.gov The (R,R')- and (R,S')-fenoterol isomers exhibit significantly higher binding affinity compared to their (S,S')- and (S,R')-counterparts. nih.gov This demonstrates that the specific 3D orientation of the functional groups is critical for optimal interaction with the receptor's binding site.

Furthermore, the thermodynamic analysis of these interactions showed that the binding of the (S,x')-isomers is primarily driven by enthalpy, whereas the binding of the (R,x')-isomers is an entropy-driven process. nih.gov This suggests that the different stereoisomers may interact with distinct conformations of the receptor, leading to different mechanisms of activation. nih.gov

The data table below summarizes the binding affinities (Ki) of the four stereoisomers of fenoterol for the β₂-adrenergic receptor, showcasing the dramatic impact of stereochemistry on biological recognition. nih.gov

Fenoterol StereoisomerConfigurationBinding Affinity (Ki) in nM
(R,R')-fenoterol R,R'164
(R,S')-fenoterol R,S'221
(S,R')-fenoterol S,R'2278
(S,S')-fenoterol S,S'7158
Data illustrates the stereoselective binding of fenoterol isomers to the β₂-adrenergic receptor. nih.gov

Should this compound or its derivatives contain chiral centers—for instance, through modification of the furan or acetamide moieties—it would be expected that the different stereoisomers would exhibit varied biological activities. One enantiomer might fit perfectly into a target's binding site, eliciting a potent response, while the other might be inactive or even interact with a different target, potentially leading to off-target effects. biomedgrid.com This highlights the critical importance of considering stereochemistry in the design and development of new therapeutic agents.

N 3 5 Formyl 2 Furyl Phenyl Acetamide As a Precursor in Advanced Chemical Synthesis

Utility in Synthesizing Polyfunctionalized Heterocyclic Compounds

The inherent reactivity of the formyl group in N-[3-(5-Formyl-2-furyl)phenyl]acetamide serves as a linchpin for its utility in the synthesis of polyfunctionalized heterocyclic compounds. This aldehyde functionality can readily participate in a variety of classical and modern organic transformations, enabling the annulation of new rings onto the existing furan (B31954) or phenyl core. The acetamido group, while less reactive, can influence the electronic properties and solubility of the molecule and its derivatives, and can also be a site for further modification in multi-step synthetic sequences. The furan ring itself, being an electron-rich aromatic system, can also engage in various reactions, further expanding the synthetic possibilities. This multi-faceted reactivity allows for the introduction of diverse pharmacophores and functional groups, leading to the creation of novel and structurally complex molecules.

Role as a Key Intermediate in Multi-Step Reaction Sequences

In the landscape of multi-step organic synthesis, this compound is poised to be a crucial intermediate. Its synthesis from simpler starting materials would typically be a strategic step, positioning the key functional groups for subsequent, more complex transformations. For instance, the formyl group can be readily converted into other functionalities such as a hydroxyl, a carboxyl, or a cyano group, each opening up new avenues for further chemical manipulation. This ability to serve as a versatile node in a synthetic pathway allows for the systematic elaboration of the molecular framework, enabling the construction of target molecules that would be difficult to access through more linear synthetic routes.

Building Block for Novel Scaffold Derivatization

The structural framework of this compound makes it an ideal building block for the derivatization of novel molecular scaffolds. The reactive aldehyde is a prime site for the introduction of new rings and substituents, allowing for the exploration of a vast chemical space. This is particularly relevant in the field of medicinal chemistry, where the generation of diverse compound libraries is essential for the discovery of new therapeutic agents. researchgate.net The furan core itself is a common motif in many biologically active compounds, and its derivatization can lead to the discovery of new pharmacological properties. researchgate.netutripoli.edu.lyijsrst.comderpharmachemica.com

Formation of Thiazolidine-2,4-dione Hybrid Molecules

The formyl group of this compound is a key reactant in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mychemblog.com This reaction, when carried out with active methylene (B1212753) compounds such as thiazolidine-2,4-dione, leads to the formation of 5-ylidene derivatives. nih.govfrontiersin.orgmdpi.com The resulting hybrid molecules, which incorporate both the furan-phenylacetamide scaffold and the thiazolidine-2,4-dione ring system, are of significant interest due to the established biological activities of thiazolidinediones. nih.gov The general reaction involves the condensation of the aldehyde with thiazolidine-2,4-dione, often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govmdpi.com

Table 1: Examples of Knoevenagel Condensation for the Synthesis of 5-Arylidene-thiazolidine-2,4-diones

Aldehyde ReactantCatalystProductReference
Aromatic AldehydesPiperidine/Ethanol5-Arylidene-thiazolidine-2,4-dione derivatives nih.gov
Substituted BenzaldehydesPiperidine5-Substituted benzylidene-thiazolidin-4-ones mdpi.com
Various Aromatic AldehydesDeep Eutectic Solvent5-Arylidene-thiazolidine-2,4-dione derivatives frontiersin.org

Integration into Pyrazole (B372694) and Pyridine (B92270) Derivatives

The formyl group of this compound can be readily transformed into an α,β-unsaturated carbonyl system through reactions like the aldol (B89426) condensation or Wittig-type reactions. These enone intermediates are pivotal in the synthesis of pyrazole and pyridine derivatives.

For the synthesis of pyrazoles, the α,β-unsaturated ketone derived from this compound can undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives. rsc.orgresearchgate.net This reaction, often referred to as the Knorr pyrazole synthesis or related variants, is a robust method for constructing the pyrazole ring. nih.gov The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on both the enone and the hydrazine. nih.govbeilstein-journals.org

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

ReactantsConditionsProductReference
β-Aryl α,β-unsaturated ketones and PhenylhydrazineOxidation5-Arylpyrazole α-amino acids rsc.org
α,β-Unsaturated aldehydes and PyrazolonesNHC-Catalyzed AnnulationDihydropyranone-fused pyrazoles acs.org
α,β-Unsaturated ketones and HydrazineCyclocondensationPyrazolines researchgate.net

The synthesis of pyridine derivatives can be achieved through various strategies, including the reaction of the corresponding α,β-unsaturated ketone with enamines or other nitrogen-containing synthons. acs.orgoup.com For example, a formal [3+3] cycloaddition between an enamine and an enone can lead to highly substituted pyridines. acs.org The versatility of these methods allows for the incorporation of the this compound scaffold into a pyridine ring system, a privileged structure in medicinal chemistry. youtube.comorganic-chemistry.org

Synthesis of Thiadiazole and Oxadiazole Analogues

The aldehyde functionality of this compound is also a direct precursor for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. A common synthetic route involves the initial condensation of the aldehyde with an acid hydrazide to form an acylhydrazone intermediate. acs.orgnih.gov This intermediate can then undergo oxidative cyclization to yield the corresponding 1,3,4-oxadiazole. acs.orgorganic-chemistry.org Various reagents, including molecular iodine, can be employed for this transformation. acs.org

Similarly, thiadiazole derivatives can be synthesized from the same aldehyde precursor. One approach involves the reaction with thiosemicarbazide (B42300) followed by cyclization. nih.gov Alternatively, reaction with an acid hydrazide and a sulfur source can also lead to the formation of the thiadiazole ring. nih.govorganic-chemistry.org

Table 3: Synthesis of Oxadiazoles and Thiadiazoles from Aldehydes

HeterocycleReactantsConditionsReference
1,3,4-OxadiazoleAldehydes and HydrazidesI2-mediated oxidative cyclization acs.org
1,3,4-OxadiazoleAromatic Aldehydes and HydrazonesBromine/Acetic Acid nih.gov
1,3,4-ThiadiazoleAldehydes/Ketones and AcetohydrazideCondensation nih.gov
1,3,4-ThiadiazoleN-Tosyl hydrazones and SulfurTBAI-catalyzed reaction organic-chemistry.org

Strategic Importance in Divergent Synthetic Pathways

The multiple reactive sites on this compound make it a valuable starting point for divergent synthesis. rsc.orgnih.govresearchgate.net From this single precursor, a multitude of structurally diverse compounds can be generated by selectively reacting one functional group while leaving the others intact for subsequent transformations. For example, the formyl group can be initially used to construct a pyrazole ring, and in a subsequent step, the acetamido group could be hydrolyzed and diazotized to introduce other functionalities on the phenyl ring. This approach allows for the rapid generation of a library of related but distinct molecules, which is a powerful strategy in drug discovery and materials science. researchgate.netchim.it The ability to access a wide range of derivatives from a common intermediate highlights the strategic importance of this compound in modern synthetic chemistry.

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Techniques for Detailed Structural Dynamics

While standard spectroscopic methods provide a static picture of molecular structure, advanced techniques can offer insights into the dynamic behavior of N-[3-(5-Formyl-2-furyl)phenyl]acetamide. Future investigations could employ techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy to elucidate through-bond and through-space correlations between atoms, providing a more detailed conformational analysis. Furthermore, time-resolved spectroscopic methods, such as transient absorption spectroscopy, could be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in materials science or as a photosensitizer.

Integration of Machine Learning in SAR and Drug Design

The application of machine learning (ML) and artificial intelligence (AI) in drug discovery is a rapidly growing field. For this compound, ML algorithms could be trained on datasets of structurally related compounds with known biological activities to predict its potential therapeutic targets and structure-activity relationships (SAR). This in silico approach can significantly accelerate the drug design process by prioritizing the synthesis of derivatives with a higher probability of desired biological activity, thereby reducing the time and cost associated with traditional screening methods.

Exploration of New Biological Targets and Mechanisms of Action in vitro

The biological activity profile of this compound remains largely uncharted territory. A comprehensive in vitro screening campaign against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, is a critical next step. Initial studies on related N-phenylacetamide derivatives have shown activity as formyl peptide receptor (FPR) agonists, which are involved in the inflammatory process. scispace.comnih.gov This suggests that this compound and its analogues could be investigated for their potential as modulators of inflammation. Unraveling the specific mechanisms of action through which this compound exerts its biological effects will be crucial for its development as a potential therapeutic agent.

Design and Synthesis of Chiral Derivatives

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of chiral derivatives of this compound could lead to enantiomers with distinct pharmacological profiles. Future work should focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of the compound and its derivatives. Subsequent biological evaluation of the individual enantiomers will be essential to determine if one enantiomer is more active or has a better safety profile than the other, a common phenomenon in drug action.

Investigation of Covalent and Non-Covalent Interactions

A deeper understanding of how this compound interacts with its biological targets at the molecular level is fundamental for rational drug design. The presence of a formyl group suggests the potential for covalent bond formation with nucleophilic residues in a target protein, a mechanism utilized by some drugs to achieve high potency and prolonged duration of action. Concurrently, detailed studies of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, through techniques like X-ray crystallography of ligand-protein complexes or computational molecular docking, will provide invaluable insights for optimizing the binding affinity and selectivity of this compound.

Q & A

Basic: What are the key structural features of N-[3-(5-Formyl-2-furyl)phenyl]acetamide, and how do they influence its reactivity in synthesis?

Answer:
The compound contains a furan ring substituted with a formyl group at the 5-position, linked via a phenyl group to an acetamide moiety. The electron-withdrawing formyl group on the furan increases electrophilicity, making the furyl ring susceptible to nucleophilic attacks, while the acetamide group provides hydrogen-bonding sites for molecular interactions. These features are critical in designing coupling reactions or functionalization strategies. For example, the formyl group can undergo condensation reactions (e.g., Schiff base formation), and the phenylacetamide backbone may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
A typical approach involves:

Acetylation of aniline derivatives : Reacting 3-aminophenyl precursors with acetic anhydride or acetyl chloride under basic conditions to form the acetamide core .

Furan functionalization : Introducing the 5-formylfuran moiety via formylation (e.g., Vilsmeier-Haack reaction) or coupling with pre-functionalized furan intermediates.

Cross-coupling : Utilizing palladium-catalyzed reactions (e.g., Heck or Sonogashira) to link the phenyl and furyl groups. Reaction optimization may require inert atmospheres and solvents like DMF or acetonitrile, as demonstrated in analogous acetamide syntheses .

Advanced: How can contradictions in spectroscopic data (e.g., NMR or IR) during characterization be resolved?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. To resolve these:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry. For instance, IR peaks at ~1670 cm⁻¹ confirm the formyl group’s C=O stretch, while ¹H NMR should show a singlet (~9.6 ppm) for the aldehyde proton .
  • X-ray crystallography : Use single-crystal XRD to unambiguously assign the structure, as done for related acetamide derivatives .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by dynamic effects .

Advanced: What experimental design considerations are critical for evaluating the biological activity of this compound?

Answer:

Target identification : Prioritize assays based on structural analogs (e.g., furan-containing compounds often exhibit antioxidant or antimicrobial activity).

Dose-response studies : Use a gradient concentration (e.g., 1–100 µM) in cell-based assays to determine IC₅₀ values.

Control experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls to isolate compound-specific effects.

Mechanistic studies : Employ techniques like ROS scavenging assays or enzyme inhibition kinetics, as seen in studies of structurally similar N-substituted acetamides .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction rates for acetylation and coupling steps .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, optimizing ligand-to-metal ratios.
  • Temperature control : For formylation, maintain temperatures below 0°C to avoid side reactions (e.g., over-oxidation).
  • Workup protocols : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials .

Advanced: What strategies are effective in analyzing and mitigating byproduct formation during synthesis?

Answer:

  • Byproduct identification : Use LC-MS or GC-MS to detect impurities. For example, over-acetylation may produce diacetylated byproducts, identifiable via mass shifts of +42 Da.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired product. Shorter reaction times may reduce hydrolysis of the formyl group.
  • Protecting groups : Temporarily protect reactive sites (e.g., the formyl group with acetals) during coupling steps, followed by deprotection .

Methodological: How should researchers validate the purity of this compound for pharmacological studies?

Answer:

  • Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to achieve ≥95% purity.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and detect solvent residues.
  • Pharmacopeial standards : Align with USP/EP guidelines for reference materials, ensuring traceability .

Methodological: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use software like MarvinSketch or ChemAxon to estimate lipophilicity, critical for bioavailability studies.
  • Molecular docking : Tools like AutoDock Vina can predict binding affinities to biological targets (e.g., enzymes or receptors).
  • ADMET prediction : Platforms like SwissADME assess absorption, metabolism, and toxicity profiles based on structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.